molecular formula C20H20F3N5O2 B2784172 6-methoxy-2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indole CAS No. 2034264-31-6

6-methoxy-2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indole

Cat. No.: B2784172
CAS No.: 2034264-31-6
M. Wt: 419.408
InChI Key: KTZDMLRDLYFKGX-UHFFFAOYSA-N
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Description

6-methoxy-2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indole (CAS 2034264-31-6) is a synthetically designed organic compound with a molecular formula of C20H20F3N5O2 and a molecular weight of 419.40 g/mol . This complex molecule features two prominent pharmacophores—an indole and a pyrimidine ring—linked by a piperazine-carbonyl connector, a structural motif common in medicinal chemistry . The indole nucleus is a privileged scaffold in drug discovery, known for its diverse biological potential, including anticancer, antiviral, and anti-inflammatory activities . The piperazine ring is frequently utilized to optimize the physicochemical properties of drug candidates and serves as a key structural element in several FDA-approved therapeutics . The presence of a trifluoromethyl group on the pyrimidine ring is a common strategy to enhance metabolic stability and membrane permeability. This compound is intended for research and development purposes in pharmaceutical and chemical biology laboratories. It is offered in quantities ranging from 1 mg to 100 mg to support various stages of investigative work . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic personal use.

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N5O2/c1-12-24-17(20(21,22)23)11-18(25-12)27-5-7-28(8-6-27)19(29)16-9-13-3-4-14(30-2)10-15(13)26-16/h3-4,9-11,26H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZDMLRDLYFKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-methoxy-2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indole is a synthetic indole derivative that has garnered attention due to its potential biological activities, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an indole moiety, a piperazine ring, and a trifluoromethyl pyrimidine substituent. Its molecular formula is C20H22F3N5O2C_{20}H_{22}F_3N_5O_2, and it features several functional groups that contribute to its biological properties.

Research indicates that this compound acts as an inhibitor of the EZH2 protein , a member of the Polycomb Repressive Complex 2 (PRC2). EZH2 plays a crucial role in histone methylation and gene silencing, which are critical processes in cancer progression. The inhibition of EZH2 has been linked to reactivation of tumor suppressor genes, making it a promising target for cancer therapy.

Key Findings:

  • Biochemical Potency : The compound exhibits a biochemical IC50 of 0.002μM0.002\,\mu M and a cellular EC50 of 0.032μM0.032\,\mu M, indicating high potency against EZH2 .
  • Antitumor Activity : In vivo studies using Karpas-422 xenograft models have demonstrated robust antitumor effects when administered at doses of 160mg/kg160\,mg/kg twice daily .

Efficacy in Preclinical Models

The biological activity of this compound has been evaluated in various preclinical models:

Model TypeDoseObservations
Karpas-422 Xenograft160 mg/kg BIDSignificant tumor reduction observed
HeLa Cell LineVariesEffective in reducing H3K27me3 levels by 47% compared to control

Structure-Activity Relationships (SAR)

The optimization of the indole scaffold has led to the identification of various analogues with improved pharmacological profiles. Modifications to the piperazine ring and substitutions on the pyrimidine moiety have been explored to enhance selectivity and reduce off-target effects.

Notable Modifications:

  • Piperazine Substituents : Variations in N-substituents have shown significant impacts on cellular potency.
  • Trifluoromethyl Group : The presence of the trifluoromethyl group is crucial for maintaining the compound’s potency against EZH2.

Case Studies

Several studies have highlighted the efficacy of this compound in cancer treatment:

  • Study on Karpas-422 Cells : Demonstrated significant tumor growth inhibition with minimal toxicity.
  • Phase I Clinical Trials : Ongoing trials are assessing safety and efficacy in human subjects, focusing on hematological malignancies linked to EZH2 dysregulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Variations

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects:

Table 1: Structural and Functional Comparison
Compound Name & Reference Core Structure Key Substituents Molecular Weight (g/mol) Hypothesized Bioactivity
Target Compound Indole-piperazine-pyrimidine 6-methoxy (indole), 2-methyl-CF₃ (pyrimidine) ~470 (estimated) Kinase/GPCR modulation
(6-(4-Chloro-2-CF₃-phenyl)pyrimidinyl)methanone Piperazine-pyrimidine 4-chloro-2-CF₃-phenyl (pyrimidine) Not reported Retinol-binding protein antagonist
6-{4-[6-CF₃-Pyrimidinyl]piperazin-1-yl}quinoline Quinoline-piperazine-pyrimidine Quinoline (replaces indole) Not reported Unknown (structural analog)
N-(4-Ethylphenyl)-4-[2-methyl-6-CF₃-pyrimidinyl]piperazine Piperazine-pyrimidine Ethylphenyl (carboxamide substituent) 393.42 Signal pathway inhibition
[6-Methoxyindole]-piperazine-pyridinyl Indole-piperazine-pyridine 3-(isopropylamino)-pyridine (replaces pyrimidine) 409.48 Kinase inhibition (hypothetical)

Substituent Effects on Properties and Activity

Indole vs. Quinoline Core
  • Quinoline’s extended aromatic system may enhance lipophilicity but reduce aqueous solubility.
Pyrimidine vs. Pyridine Substituents
  • The CF₃ group also enhances metabolic stability .
Piperazine Linker Modifications
  • Replacing the piperazine-carboxylate (target compound) with a piperazine-carboxamide (as in ) introduces an ethylphenyl group, increasing hydrophobicity and possibly altering pharmacokinetic profiles.
Trifluoromethyl Group Prevalence
  • The CF₃ group is a recurring motif in analogs (e.g., ), suggesting its critical role in enhancing binding through hydrophobic interactions and resistance to oxidative metabolism.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and piperazine-indole connectivity .
  • IR spectroscopy : Confirmation of carbonyl (C=O, ~1700 cm⁻¹) and trifluoromethyl (C-F, ~1100–1200 cm⁻¹) groups .
  • X-ray crystallography : Resolves 3D conformation, particularly for piperazine-pyrimidine dihedral angles .
  • HPLC-MS : Ensures purity (>95%) and detects trace impurities .

How can researchers optimize the yield of the piperazine-carbonyl coupling step?

Q. Advanced

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the piperazine nitrogen .
  • Catalysis : Employ coupling agents like HATU or EDCI to activate the carbonyl group .
  • Stoichiometric ratios : A 1.2:1 molar ratio of piperazine to indole precursor reduces unreacted starting material .
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .

What strategies resolve discrepancies between computational and experimental bioactivity data?

Q. Advanced

  • In vitro validation : Perform kinase inhibition assays with positive/negative controls to validate computational docking predictions .
  • Lipophilicity adjustments : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance membrane permeability, as seen in fluorine-containing analogs .
  • Dynamic simulations : Use molecular dynamics (MD) to assess binding stability over time, addressing false-positive docking results .

How does the trifluoromethyl group influence physicochemical properties and target binding?

Q. Advanced

  • Physicochemical effects : Increases lipophilicity (logP) by ~0.5 units, improving blood-brain barrier penetration .
  • Target interactions : Forms hydrophobic contacts with protein pockets (e.g., kinase ATP-binding sites) and resists metabolic degradation .
  • Electron effects : Withdraws electron density from the pyrimidine ring, enhancing π-stacking with aromatic residues .

What are key considerations for designing stability studies under varying pH and temperature?

Q. Basic

  • pH sensitivity : Avoid strong acids/bases (pH <3 or >10) to prevent hydrolysis of the piperazine-carbonyl bond .
  • Thermal stability : Store at –20°C in inert atmospheres; degradation occurs above 40°C .
  • Analytical methods : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring .

What in vitro assays are recommended for evaluating inhibitory activity?

Q. Advanced

  • Kinase inhibition : Fluorescence-based ATPase assays (e.g., ADP-Glo™) for IC₅₀ determination .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
  • Receptor binding : Radioligand displacement assays for GPCR or enzyme targets .

How can SAR studies systematically explore modifications at the indole and pyrimidine moieties?

Advanced
Design framework :

Modification Site Variants to Test Assay Focus
Indole methoxy group–OCH₃ → –OCF₃, –NH₂Solubility, potency
Pyrimidine trifluoromethyl–CF₃ → –CH₃, –ClTarget selectivity
Piperazine linkerCarbonyl → sulfonamideConformational flexibility

What common impurities arise during synthesis, and how are they separated?

Q. Basic

  • Byproducts : Unreacted indole precursors or over-alkylated piperazines .
  • Purification :
    • Recrystallization : Ethanol/water mixtures (80:20 v/v) for high-purity crystals .
    • Column chromatography : Silica gel with ethyl acetate/hexane gradients .

What computational approaches predict the compound’s binding mode with target proteins?

Q. Advanced

  • Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase active sites .
  • MD simulations : AMBER or GROMACS for assessing binding stability over 100-ns trajectories .
  • Free-energy calculations : MM-PBSA to estimate binding affinities .

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